molecular formula C12H13N5O B1530915 Guanidine, 1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-phenyl- CAS No. 16018-52-3

Guanidine, 1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-phenyl-

Cat. No.: B1530915
CAS No.: 16018-52-3
M. Wt: 243.26 g/mol
InChI Key: JPYAJXKPGDZAIN-UHFFFAOYSA-N
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Description

Guanidine, 1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-phenyl- is a chemical compound with the molecular formula C12H12N4O. It is a derivative of guanidine, which is a fundamental building block in organic chemistry and has various applications in different fields such as medicine, agriculture, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-hydroxy-6-methyl-2-pyrimidinyl and phenyl derivatives.

  • Reaction Conditions: The reaction involves the formation of a guanidine group by reacting the starting materials under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified through crystallization or other purification techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound may have therapeutic potential in treating various diseases due to its biological activity. Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Guanidine, 1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)-

  • Guanidine, 1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-(p-methoxyphenyl)-

Uniqueness: This compound is unique due to its specific structural features and potential applications in various fields. Its unique properties make it valuable for research and industrial purposes.

Properties

IUPAC Name

2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-phenylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c1-8-7-10(18)16-12(14-8)17-11(13)15-9-5-3-2-4-6-9/h2-7H,1H3,(H4,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYAJXKPGDZAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16018-52-3
Record name N-(1,6-Dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N′-phenylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16018-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, 1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Guanidine, 1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-phenyl-
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